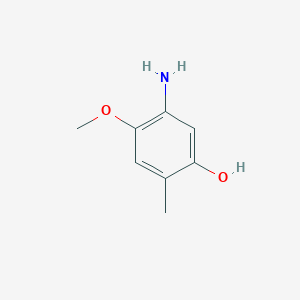
1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione is an organic compound with the molecular formula C15H14O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a unique structure with a methyl group and two ketone functionalities.
Métodos De Preparación
The synthesis of 1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with a phenanthrene derivative.
Functional Group Introduction: Introduction of the methyl group and ketone functionalities through Friedel-Crafts acylation and subsequent oxidation reactions.
Cyclization: Formation of the tetrahydrophenanthrene ring system through cyclization reactions under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione can be compared with other phenanthrene derivatives:
Phenanthrene: Lacks the methyl and ketone groups, making it less reactive in certain chemical reactions.
1-Methylphenanthrene: Contains a methyl group but lacks the ketone functionalities.
5,6,7,8-Tetrahydrophenanthrene: Lacks both the methyl group and the ketone functionalities.
The presence of the methyl group and ketone functionalities in this compound makes it unique and more versatile for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-9-8-13(16)15(17)14-11(9)7-6-10-4-2-3-5-12(10)14/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVLHKHCAQKXEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=C1C=CC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562141 |
Source


|
| Record name | 1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127791-78-0 |
Source


|
| Record name | 1-Methyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)



![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)




![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)


